

An In-depth Technical Guide to 5-Hydroxypentanal: Chemical Properties and Structure

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Compound of Interest

Compound Name: 5-Hydroxypentanal

Cat. No.: B1214607

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxypentanal, also known as 5-hydroxyvaleraldehyde, is a bifunctional organic molecule featuring both a hydroxyl and an aldehyde group. Its unique structure, a five-carbon chain with terminal functional groups, makes it a versatile building block in organic synthesis and a subject of interest in the study of intramolecular interactions. This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to **5-Hydroxypentanal**, tailored for professionals in research and drug development.

Chemical Structure and Identification

5-Hydroxypentanal is a linear aliphatic aldehyde with the chemical formula $C_5H_{10}O_2$. The molecule consists of a pentane backbone with a hydroxyl group (-OH) at one terminus and an aldehyde group (-CHO) at the other. This bifunctionality allows it to participate in a wide range of chemical reactions.

One of the key structural features of **5-Hydroxypentanal** is its propensity to undergo ring-chain tautomerism. In solution, it exists in equilibrium with its cyclic hemiacetal form, 2-hydroxytetrahydropyran. Studies have shown that in a 75% aqueous dioxane solution, the

cyclic hemiacetal is the predominant form, with only about 6.1% of the open-chain aldehyde present.

Caption: Chemical structure of **5-Hydroxypentanal**.

Physicochemical Properties

5-Hydroxypentanal is a colorless to yellowish liquid at room temperature. Its bifunctional nature significantly influences its physical properties, such as its boiling point and solubility.

Property	Value	Reference
Molecular Formula	C ₅ H ₁₀ O ₂	
Molecular Weight	102.13 g/mol	
CAS Number	4221-03-8	
IUPAC Name	5-hydroxypentanal	
Synonyms	5-Hydroxyvaleraldehyde, δ-Hydroxyvaleraldehyde	
Boiling Point	187.7 ± 23.0 °C at 760 mmHg	
	115-122 °C at 15 mmHg	
Melting Point	Not well-defined; liquid at room temperature	
Density	1.055 g/cm ³	
Solubility	Soluble in water and polar organic solvents like ethanol. Limited solubility in non-polar solvents like hexane.	
Appearance	Colorless to yellowish liquid	

Spectroscopic Data

Due to the ring-chain tautomerism, the spectroscopic data for **5-Hydroxypentanal** can be complex, showing signals for both the open-chain and cyclic forms depending on the solvent and temperature.

^1H NMR Spectroscopy (Typical Chemical Shifts)

Due to the equilibrium between the open-chain and cyclic hemiacetal forms, the ^1H NMR spectrum can show distinct sets of signals.

- Open-Chain Form:
 - $-\text{CHO}$: ~ 9.8 ppm (triplet)
 - $-\text{CH}_2\text{-OH}$: ~ 3.6 ppm (triplet)
 - $-\text{CH}_2\text{-CH}_2\text{-OH}$: ~ 1.6 ppm (multiplet)
 - $-\text{CH}_2\text{-CHO}$: ~ 2.5 ppm (multiplet)
 - $-\text{CH}_2\text{-CH}_2\text{-CHO}$: ~ 1.7 ppm (multiplet)
- Cyclic Hemiacetal Form (2-Hydroxytetrahydropyran):
 - Anomeric Proton (O-CH-OH): Two signals may be observed for the α and β anomers, typically in the range of 4.3-5.2 ppm.
 - Other ring protons: A complex series of multiplets between 1.2 and 3.9 ppm.

^{13}C NMR Spectroscopy (Typical Chemical Shifts)

- Open-Chain Form:
 - C=O (aldehyde): ~ 202 ppm
 - $\text{CH}_2\text{-OH}$: ~ 62 ppm
 - Other CH_2 carbons: In the range of 20-45 ppm.
- Cyclic Hemiacetal Form:

- Anomeric Carbon (O-CH-OH): ~95-100 ppm
- Other ring carbons: In the range of 20-70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for both the hydroxyl and carbonyl groups of the open-chain form, as well as the broad O-H stretch of the hemiacetal.

Wavenumber (cm ⁻¹)	Functional Group
~3400 (broad)	O-H stretch (hydroxyl group and hemiacetal)
~2940, ~2860	C-H stretch (aliphatic)
~2720, ~2820	C-H stretch (aldehyde)
~1725	C=O stretch (aldehyde)
~1050	C-O stretch (hydroxyl group and hemiacetal ether linkage)

Mass Spectrometry

The mass spectrum of **5-Hydroxypentanal** (Molecular Weight: 102.13 g/mol) would be expected to show a molecular ion peak (M⁺) at m/z 102. Common fragmentation patterns for aldehydes and alcohols would be observed.

- Loss of H₂O (m/z 84): A common fragmentation for alcohols.
- Loss of CHO (m/z 73): Characteristic of aldehydes.
- Alpha-cleavage: Fragmentation of the C-C bond adjacent to the oxygen atoms.
- McLafferty rearrangement: Possible for the open-chain aldehyde.

Experimental Protocols

Synthesis of 5-Hydroxypentanal from 2,3-Dihydropyran

A well-established method for the synthesis of **5-Hydroxypentanal** is the acid-catalyzed hydrolysis of 2,3-dihydropyran. The following protocol is adapted from Organic Syntheses.

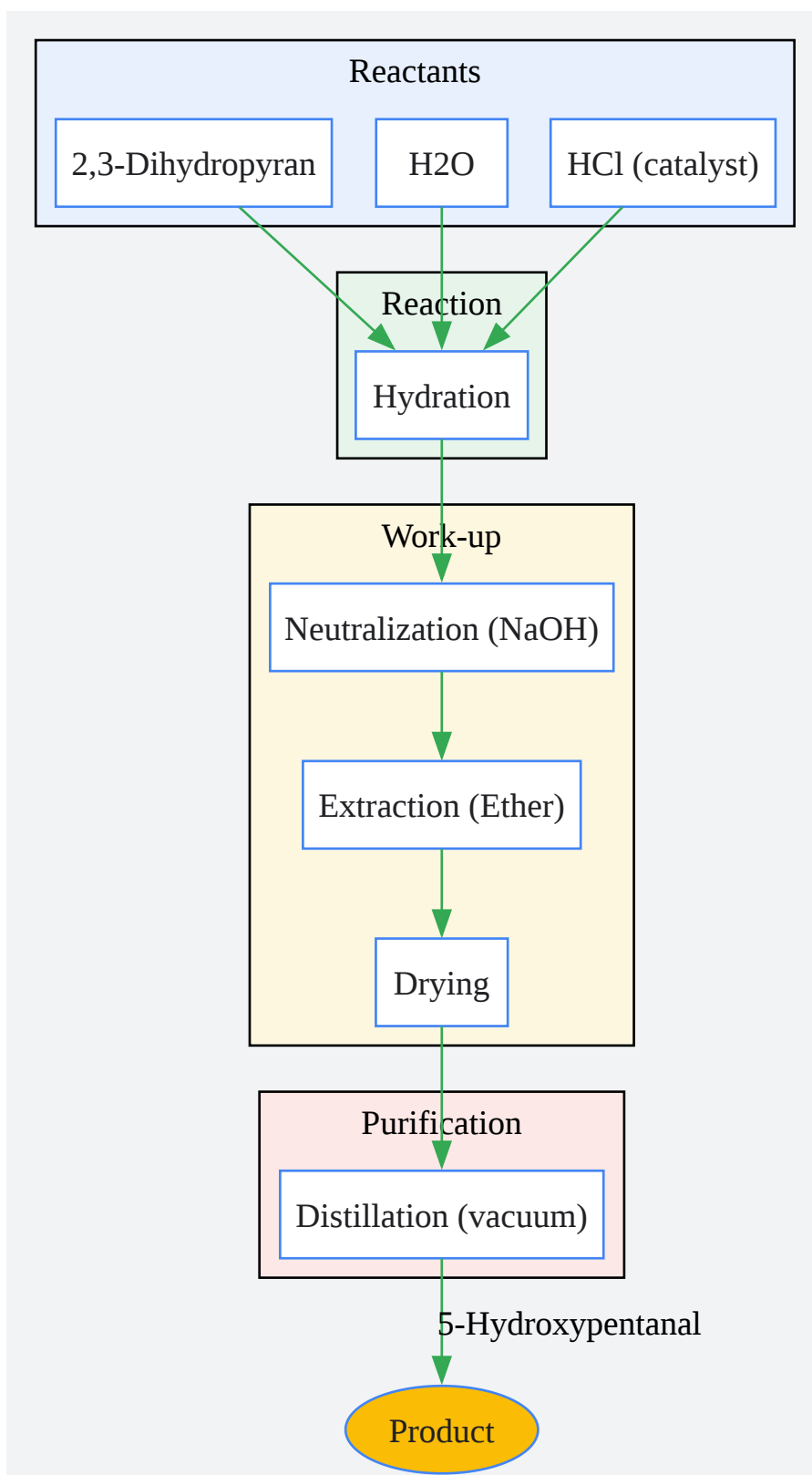
Materials:

- 2,3-Dihydropyran
- Concentrated Hydrochloric Acid
- Water
- 20% Sodium Hydroxide solution
- Phenolphthalein indicator
- Diethyl ether

Procedure:

- In a three-necked flask equipped with a stirrer, add 300 mL of water and 25 mL of concentrated hydrochloric acid.
- To this acidic solution, add 100 g of 2,3-dihydropyran while stirring.
- Continue stirring the mixture until the solution becomes homogeneous, which typically takes 5-10 minutes. Some heat will be evolved during this hydration step.
- After the solution is homogeneous, continue stirring for an additional 20 minutes.
- Add a few drops of phenolphthalein indicator to the reaction mixture.
- Neutralize the acid by adding 20% sodium hydroxide solution until a faint pink color persists.
- Transfer the neutralized solution to a continuous extractor and extract with diethyl ether for approximately 16 hours.
- Dry the ether extract over anhydrous sodium sulfate and then filter.
- Remove the ether by distillation under reduced pressure.

- Distill the residue under vacuum (e.g., ~10 mm Hg) to obtain the pure **5-Hydroxypentanal**. The product typically distills as a clear, colorless, viscous oil.



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Caption: Experimental workflow for the synthesis of **5-Hydroxypentanal**.

Reactivity and Signaling Pathways

5-Hydroxypentanal's bifunctionality dictates its chemical reactivity. The aldehyde group can undergo oxidation to a carboxylic acid (glutaric acid) or reduction to an alcohol (1,5-pentanediol). It can also participate in condensation reactions with amines to form imines. The hydroxyl group can be involved in esterification and etherification reactions.

While there are no well-defined signaling pathways in which **5-Hydroxypentanal** is a primary signaling molecule, its metabolic precursor and derivatives are of biological interest. For instance, it is a metabolite in the metabolic activation of the carcinogen N-nitrosopiperidine.

The most significant "pathway" for **5-Hydroxypentanal** itself is its intramolecular cyclization to form a stable six-membered ring, a process fundamental to the chemistry of many carbohydrates.



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Caption: Ring-chain tautomerism of **5-Hydroxypentanal**.

Conclusion

5-Hydroxypentanal is a valuable bifunctional molecule with a rich chemistry stemming from its dual hydroxyl and aldehyde functionalities and its existence in a ring-chain tautomeric equilibrium. Its synthesis is well-established, and its reactivity makes it a useful intermediate in the preparation of a variety of other compounds. This guide provides essential technical information for researchers and professionals working with or considering the use of **5-Hydroxypentanal** in their scientific endeavors.

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